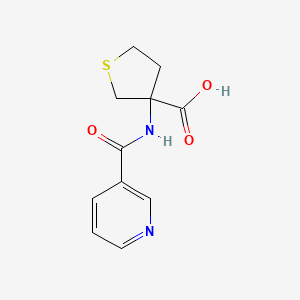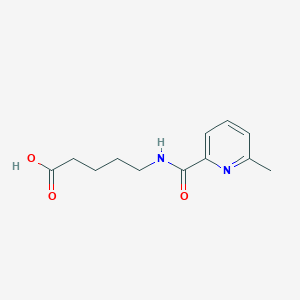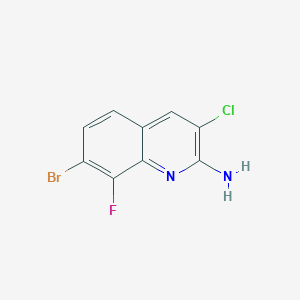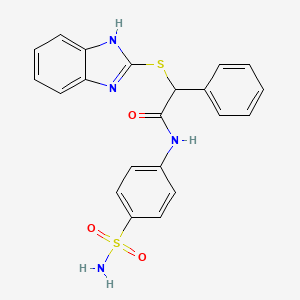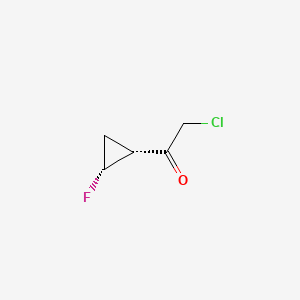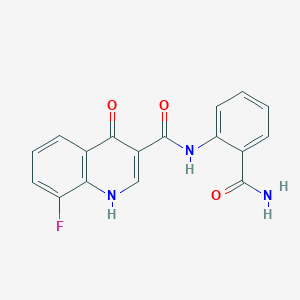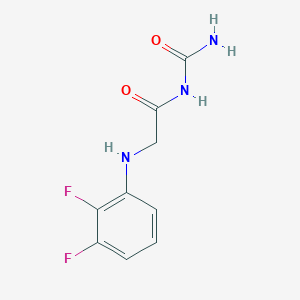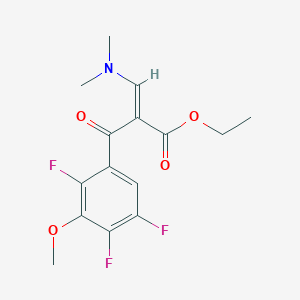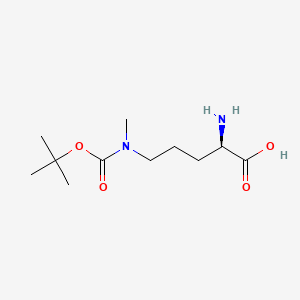
H-D-Orn(Boc,Me)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH is a derivative of the amino acid ornithine. Ornithine is a non-proteinogenic amino acid that plays a role in the urea cycle. The modifications in this compound include the addition of a tert-butoxycarbonyl (Boc) protecting group and a methyl group to the nitrogen atom. These modifications can influence the compound’s reactivity and stability, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of ornithine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation: The protected ornithine is then subjected to methylation. This can be done using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: The final step involves the removal of the Boc protecting group to yield the desired compound. This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized ornithine derivatives.
Applications De Recherche Scientifique
H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH: has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to the urea cycle and amino acid metabolism.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors involved in amino acid metabolism. The Boc and methyl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH: can be compared with other ornithine derivatives, such as:
H-D-Ornithine-OH: The unmodified form of ornithine.
H-D-Ornithine(N-tert-butoxycarbonyl)-OH: Ornithine with only the Boc protecting group.
H-D-Ornithine(N-methyl)-OH: Ornithine with only the methyl group.
The uniqueness of H-D-Ornithine(N-tert-butoxycarbonyl, N-methyl)-OH lies in the combination of both Boc and methyl modifications, which can enhance its stability and reactivity compared to other derivatives.
Propriétés
Formule moléculaire |
C11H22N2O4 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(2R)-2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13(4)7-5-6-8(12)9(14)15/h8H,5-7,12H2,1-4H3,(H,14,15)/t8-/m1/s1 |
Clé InChI |
KEIXJYSDCXDJAB-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)CCC[C@H](C(=O)O)N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


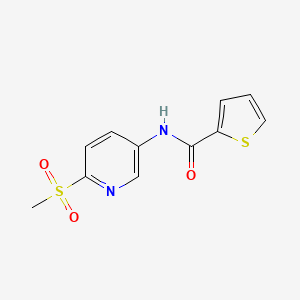
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
![(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
